Methyl 3-[(2-methoxyethyl)amino]propanoate
CAS No.: 55694-53-6
Cat. No.: VC2908023
Molecular Formula: C7H15NO3
Molecular Weight: 161.2 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 55694-53-6 |
|---|---|
| Molecular Formula | C7H15NO3 |
| Molecular Weight | 161.2 g/mol |
| IUPAC Name | methyl 3-(2-methoxyethylamino)propanoate |
| Standard InChI | InChI=1S/C7H15NO3/c1-10-6-5-8-4-3-7(9)11-2/h8H,3-6H2,1-2H3 |
| Standard InChI Key | GTRHZOVTLYYYJH-UHFFFAOYSA-N |
| SMILES | COCCNCCC(=O)OC |
| Canonical SMILES | COCCNCCC(=O)OC |
Introduction
Structural Characteristics and Basic Properties
Methyl 3-[(2-methoxyethyl)amino]propanoate belongs to the class of β-amino esters, specifically methyl β-aminopropanoates. These compounds feature a propanoate backbone with an amine substituent at the beta position relative to the carbonyl group. The molecular formula of this compound is C7H15NO3, with a calculated molecular weight of approximately 161.2 g/mol.
Functional Groups and Structure
The compound contains three key functional groups:
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A methyl ester group (-COOCH3)
-
A secondary amine linkage (-NH-)
-
A 2-methoxyethyl substituent (-CH2CH2OCH3)
The structure can be represented as:
CH3OC(=O)CH2CH2NH(CH2CH2OCH3)
This arrangement provides multiple sites for potential chemical reactions and interactions, contributing to the compound's versatility in synthetic applications.
Physical Properties
Based on structural analysis and comparison with similar compounds, the following physical properties can be anticipated:
| Property | Predicted Value | Basis of Prediction |
|---|---|---|
| Physical State | Colorless to pale yellow liquid at room temperature | Based on similar amino esters |
| Boiling Point | 220-240°C at standard pressure | Estimated from structural components |
| Solubility | Soluble in common organic solvents; moderately soluble in water | Based on functional group analysis |
| Density | 1.05-1.15 g/mL | Typical range for similar esters |
| pKa | Approximately 9-10 for the amino group | Based on comparable secondary amines |
Chemical Reactivity
The chemical behavior of methyl 3-[(2-methoxyethyl)amino]propanoate is governed by its functional groups, each exhibiting characteristic reactivity patterns.
Ester Group Reactivity
The methyl ester portion of the molecule can undergo typical ester reactions:
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Hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid
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Transesterification with other alcohols
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Reduction to primary alcohols with appropriate reducing agents
-
Aminolysis reactions with primary or secondary amines
Similar reactivity patterns are observed in methyl 3-(methylamino)propanoate, which undergoes hydrolysis in acidic conditions as reported in the synthesis literature .
Amine Group Reactivity
The secondary amine functionality serves as:
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A nucleophilic center for alkylation, acylation, or sulfonylation
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A hydrogen bond donor in intermolecular interactions
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A potential site for oxidation to form N-oxides
Ether Group Reactivity
The methoxyethyl portion introduces an additional functional element:
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Relative stability under basic conditions
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Potential cleavage under strong acidic conditions
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Ability to coordinate with Lewis acids through the ether oxygen
Synthesis Methodologies
Several synthetic approaches could be employed to prepare methyl 3-[(2-methoxyethyl)amino]propanoate, drawing from established methods for similar compounds.
| Proton Type | Expected Chemical Shift (ppm) | Multiplicity | Integration |
|---|---|---|---|
| -OCH3 (ester) | 3.65-3.75 | Singlet | 3H |
| -OCH3 (ether) | 3.30-3.40 | Singlet | 3H |
| -CH2N- | 2.70-2.85 | Triplet | 2H |
| -CH2COO- | 2.45-2.60 | Triplet | 2H |
| -CH2O- | 3.45-3.55 | Triplet | 2H |
| -NCH2- | 2.65-2.75 | Triplet | 2H |
| -NH- | 1.80-2.20 | Broad singlet | 1H |
Similar patterns are observed in the NMR data for methyl 3-(methylamino)propanoate, which shows characteristic triplets for the methylene groups adjacent to the nitrogen and carbonyl functions .
Predicted 13C-NMR Features
| Carbon Type | Expected Chemical Shift (ppm) |
|---|---|
| C=O | 172-174 |
| -OCH3 (ester) | 51-52 |
| -OCH3 (ether) | 58-59 |
| -CH2COO- | 34-36 |
| -CH2N- | 44-46 |
| -NCH2- | 48-50 |
| -CH2O- | 70-72 |
Infrared Spectroscopy
Key IR absorption bands would likely include:
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C=O stretching: ~1735-1750 cm-1
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C-O stretching: ~1150-1250 cm-1
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N-H stretching: ~3300-3500 cm-1
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C-H stretching: ~2800-3000 cm-1
-
C-N stretching: ~1050-1200 cm-1
Mass Spectrometry
In mass spectrometric analysis, the following fragment patterns might be observed:
| m/z Value | Fragment Identity |
|---|---|
| 161 | Molecular ion [M]+ |
| 146 | [M-CH3]+ |
| 130 | [M-OCH3]+ |
| 102 | [M-COOCH3]+ |
| 76 | [CH2CH2NH(CH2CH2OCH3)]+ |
| 59 | [CH3OCH2CH2]+ |
| 45 | [CH3OCH2]+ |
Comparison with Structurally Related Compounds
Relationship to Compounds in Literature
Several compounds from the search results share structural similarities with methyl 3-[(2-methoxyethyl)amino]propanoate:
Structure-Activity Considerations
The structural features that distinguish methyl 3-[(2-methoxyethyl)amino]propanoate from its analogs may confer specific advantages:
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The methoxyethyl group likely enhances water solubility compared to purely alkyl substituents
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The ether oxygen provides an additional site for hydrogen bonding or coordination
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The secondary amine allows for selective reactivity in certain chemical transformations
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The combination of amine and ether groups creates a potential chelating ability
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